molecular formula C28H40N2O8 B14733246 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol CAS No. 6624-12-0

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol

Katalognummer: B14733246
CAS-Nummer: 6624-12-0
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: KQZLIAOUPDWSKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, and morpholinylmethyl groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves multiple steps, typically starting with the preparation of the phenyl ring derivatives. The ethoxy and hydroxy groups are introduced through specific reactions, followed by the attachment of the morpholinylmethyl groups. The final step involves the formation of the ethane-1,2-diol backbone, which links the two phenyl rings. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use .

Analyse Chemischer Reaktionen

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol can be compared with similar compounds such as:

    1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Similar in structure but with methoxy groups instead of ethoxy and morpholinylmethyl groups.

    1,2-Bis(3-methylphenyl)ethane-1,2-diol:

Eigenschaften

CAS-Nummer

6624-12-0

Molekularformel

C28H40N2O8

Molekulargewicht

532.6 g/mol

IUPAC-Name

1,2-bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol

InChI

InChI=1S/C28H40N2O8/c1-3-37-23-15-19(13-21(25(23)31)17-29-5-9-35-10-6-29)27(33)28(34)20-14-22(18-30-7-11-36-12-8-30)26(32)24(16-20)38-4-2/h13-16,27-28,31-34H,3-12,17-18H2,1-2H3

InChI-Schlüssel

KQZLIAOUPDWSKB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1O)CN2CCOCC2)C(C(C3=CC(=C(C(=C3)OCC)O)CN4CCOCC4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.